5-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Description
This compound is a pyridine-carbonitrile derivative featuring a piperazine linker connected to a substituted pyrimidine moiety. The pyrimidine ring is functionalized with fluorine and two methyl groups at positions 2, 5, and 6, respectively. The pyridine ring is substituted with a nitrile group at position 2.
Properties
IUPAC Name |
5-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6/c1-11-15(17)16(21-12(2)20-11)23-7-5-22(6-8-23)14-4-3-13(9-18)19-10-14/h3-4,10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNJWFGLIGHYET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=CN=C(C=C3)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorinated Pyrimidine Moiety: This step involves the reaction of 2,6-dimethylpyrimidine with fluorinating agents under controlled conditions to introduce the fluorine atom at the 5-position.
Piperazine Ring Formation: The next step involves the formation of the piperazine ring, which can be achieved through cyclization reactions involving appropriate diamines and dihalides.
Coupling with Pyridine-2-carbonitrile: The final step involves coupling the fluorinated pyrimidine-piperazine intermediate with pyridine-2-carbonitrile under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further applications.
Scientific Research Applications
5-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play critical roles in cellular processes. The compound’s fluorinated pyrimidine moiety is particularly important for its binding affinity and specificity, allowing it to modulate the activity of its targets effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pesticide Chemistry
highlights carbonitrile-containing pesticides, such as fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) and ethiprole (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile). While these share the carbonitrile group, their core structures differ significantly:
- Pyrazole vs. Pyrimidine-Pyridine Backbone : Fipronil and ethiprole utilize a pyrazole ring, whereas the target compound employs a pyrimidine-pyridine scaffold. This difference likely alters target selectivity (e.g., insect GABA receptors vs. human kinase domains).
- Substituent Effects : The trifluoromethyl and sulfinyl groups in pesticides enhance lipophilicity and resistance to metabolic degradation, whereas the fluorine and methyl groups in the target compound may optimize electronic and steric interactions in a therapeutic context .
Piperazine-Linked Pyridine Derivatives
references 5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile (CAS 2640845-93-6), a close structural analog. Key comparisons include:
| Property | Target Compound | CAS 2640845-93-6 |
|---|---|---|
| Pyrimidine Substituents | 5-Fluoro, 2,6-dimethyl | 2-(Dimethylamino), 6-methyl |
| Pyridine Substituents | Nitrile at position 2 | Nitrile at position 3, chlorine at position 5 |
| Electronic Profile | Fluorine enhances electronegativity; methyl groups provide steric bulk. | Dimethylamino group introduces basicity; chlorine increases hydrophobicity. |
| Potential Applications | Likely optimized for kinase inhibition (fluorine mimics ATP’s phosphate group). | Chlorine and dimethylamino may favor DNA intercalation or protease inhibition. |
The dimethylamino group in CAS 2640845-93-6 could improve solubility compared to the fluorine-containing target compound, but the latter’s fluorine may confer better metabolic stability .
Research Findings and Hypotheses
Substituent-Driven Activity
- Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity may enhance binding precision in enzyme active sites, while chlorine’s larger size might disrupt hydrophobic pockets.
- Nitrile Position : The nitrile at pyridine-2 (target) vs. pyridine-3 (CAS 2640845-93-6) could alter molecular orientation in binding pockets, impacting potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
